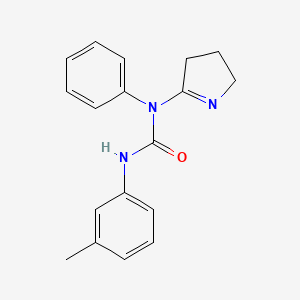
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as DPU-4 and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis in Medicinal Chemistry
This compound is involved in the stereoselective synthesis of active metabolites of potent inhibitors, such as the PI3 kinase inhibitor PKI-179. For example, Chen et al. (2010) describe the synthesis and stereochemical determination of a related active metabolite, highlighting the compound's role in developing targeted therapies in cancer treatment and other diseases where PI3 kinase is implicated (Chen et al., 2010).
Antitumor Activity
In the field of oncology, this compound class is used in the development of selective inhibitors for specific tyrosine kinases, which are important in cancer progression. Guagnano et al. (2011) discuss the discovery of a compound that showed significant antitumor activity in specific cancer models, underscoring the potential therapeutic use of such compounds in cancer treatment (Guagnano et al., 2011).
Plant Biology and Morphogenesis
In plant biology, some urea derivatives show cytokinin-like activity, influencing cell division and differentiation. Ricci and Bertoletti (2009) review the research history and biological activity of urea derivatives, including their role in enhancing adventitious root formation, which is crucial in plant morphogenesis (Ricci & Bertoletti, 2009).
Antiangiogenesis in Cancer Therapy
Compounds of this class have been evaluated for their potential in inhibiting VEGFR-2 tyrosine kinase, which plays a role in tumor angiogenesis. Machado et al. (2015) synthesized novel derivatives and found that they showed significant inhibition of endothelial cell proliferation, migration, and tube formation, pointing to their antiangiogenic effect in cancer therapy (Machado et al., 2015).
Antiproliferative Activity in Cancer Research
Al-Sanea et al. (2018) synthesized new derivatives of this compound and tested their antiproliferative activity against various cancer cell lines. They found that certain derivatives showed promising antiproliferative effects, indicating their potential as anticancer agents (Al-Sanea et al., 2018).
Anion Binding in Chemistry
Gale (2006) discusses the structural chemistry of certain anion complexes involving similar urea derivatives. These compounds effectively bind anions, which has implications in various chemical processes, including catalysis and materials science (Gale, 2006).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-7-5-8-15(13-14)20-18(22)21(17-11-6-12-19-17)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMXWAQUBRXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

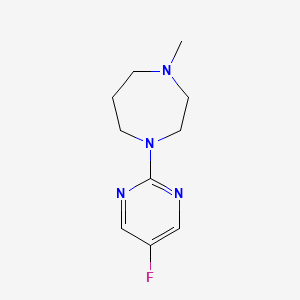
![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)
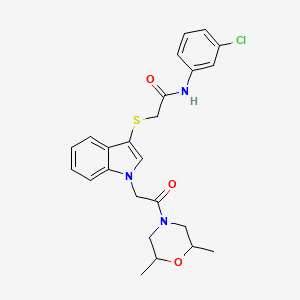
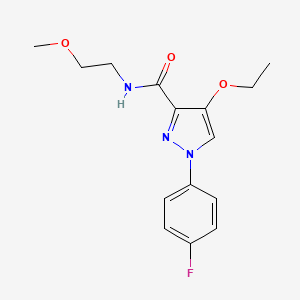
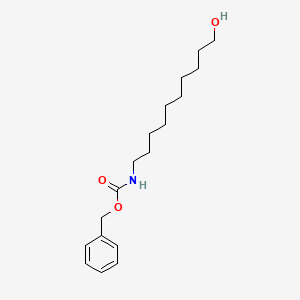

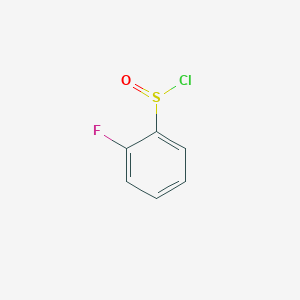
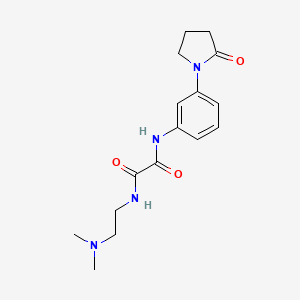
![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
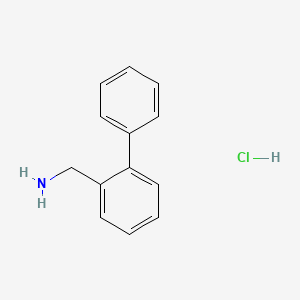
![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)